Cas no 119741-57-0 (ethyl 3-cyano-1H-pyrazole-4-carboxylate)
ethyl 3-cyano-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-cyano-1H-Pyrazole-4-carboxylic acid ethyl ester
- ethyl 5-cyano-1H-pyrazole-4-carboxylate
- 1H-Pyrazole-4-carboxylic acid, 3-cyano-, ethyl ester
- ethyl 3-cyano-1H-pyrazole-4-carboxylate
- DTXSID50558208
- AMY12021
- P11900
- AKOS015899620
- MFCD18917036
- LS-08604
- Ethyl5-cyano-1H-pyrazole-4-carboxylate
- EN300-120662
- 119741-57-0
- FT-0740010
- CS-0054355
- SCHEMBL8513092
- DA-16799
- ALBB-025526
- 1H-pyrazole-4-carboxylic acid, 5-cyano-, ethyl ester
-
- MDL: MFCD16620059
- Inchi: 1S/C7H7N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2H2,1H3,(H,9,10)
- InChI Key: YIFOMNFBIJFEFH-UHFFFAOYSA-N
- SMILES: O(C(C1C=NNC=1C#N)=O)CC
Computed Properties
- Exact Mass: 165.053826475g/mol
- Monoisotopic Mass: 165.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- Boiling Point: 403.46℃ at 760 mmHg
ethyl 3-cyano-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002900-1g |
Ethyl 5-cyano-1H-pyrazole-4-carboxylate |
119741-57-0 | 95% | 1g |
$341.00 | 2023-09-04 | |
| TRC | B125725-50mg |
Ethyl 5-Cyano-1H-pyrazole-4-carboxylate |
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$ 50.00 | 2022-06-07 | ||
| TRC | B125725-100mg |
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119741-57-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B125725-500mg |
Ethyl 5-Cyano-1H-pyrazole-4-carboxylate |
119741-57-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM130981-100mg |
ethyl 5-cyano-1H-pyrazole-4-carboxylate |
119741-57-0 | 95+% | 100mg |
$355 | 2021-08-05 | |
| Chemenu | CM130981-250mg |
ethyl 5-cyano-1H-pyrazole-4-carboxylate |
119741-57-0 | 95+% | 250mg |
$474 | 2021-08-05 | |
| Chemenu | CM130981-1g |
ethyl 5-cyano-1H-pyrazole-4-carboxylate |
119741-57-0 | 95+% | 1g |
$947 | 2021-08-05 | |
| Ambeed | A606620-10g |
Ethyl 5-cyano-1H-pyrazole-4-carboxylate |
119741-57-0 | 98+% | 10g |
$1943.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA071-100mg |
ethyl 3-cyano-1H-pyrazole-4-carboxylate |
119741-57-0 | 95% | 100mg |
¥785.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA071-250mg |
ethyl 3-cyano-1H-pyrazole-4-carboxylate |
119741-57-0 | 95% | 250mg |
¥1049.0 | 2024-04-25 |
ethyl 3-cyano-1H-pyrazole-4-carboxylate Suppliers
ethyl 3-cyano-1H-pyrazole-4-carboxylate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on ethyl 3-cyano-1H-pyrazole-4-carboxylate
Introduction to Ethyl 3-cyano-1H-pyrazole-4-carboxylate (CAS No. 119741-57-0)
Ethyl 3-cyano-1H-pyrazole-4-carboxylate (CAS No. 119741-57-0) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and molecular synthesis. This compound, characterized by its pyrazole core structure, has garnered considerable attention due to its potential in developing novel therapeutic agents.
The molecular structure of ethyl 3-cyano-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted with a cyano group at the 3-position and a carboxylate ester at the 4-position. This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. The presence of both the cyano and ester functional groups provides multiple sites for further chemical modification, enabling the synthesis of a wide range of derivatives.
In recent years, there has been growing interest in exploring the pharmacological properties of pyrazole derivatives. The compound ethyl 3-cyano-1H-pyrazole-4-carboxylate has been studied for its potential role in various biological pathways. Research indicates that it may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of drugs targeting inflammatory and infectious diseases.
One of the most compelling aspects of ethyl 3-cyano-1H-pyrazole-4-carboxylate is its utility in combinatorial chemistry and high-throughput screening (HTS) platforms. Its structural flexibility allows for rapid diversification of molecular libraries, facilitating the identification of lead compounds with desired pharmacological profiles. Several studies have demonstrated its effectiveness in generating novel molecules with enhanced binding affinity and selectivity.
The synthesis of ethyl 3-cyano-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications.
The chemical properties of ethyl 3-cyano-1H-pyrazole-4-carboxylate make it an excellent scaffold for drug design. The cyano group can participate in hydrogen bonding interactions, while the ester moiety offers opportunities for further derivatization via hydrolysis or transesterification reactions. This dual functionality allows chemists to fine-tune the physicochemical properties of derived compounds, such as solubility and metabolic stability.
In conclusion, ethyl 3-cyano-1H-pyrazole-4-carboxylate (CAS No. 119741-57-0) represents a critical building block in modern medicinal chemistry. Its unique structural features and versatile reactivity position it as a key intermediate in the development of innovative therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the importance of this compound is likely to grow further.
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